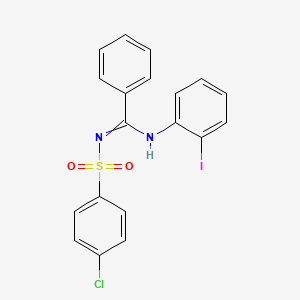

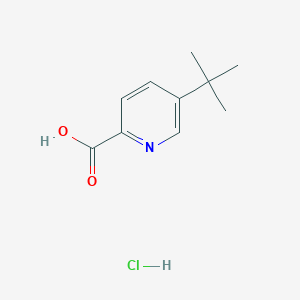

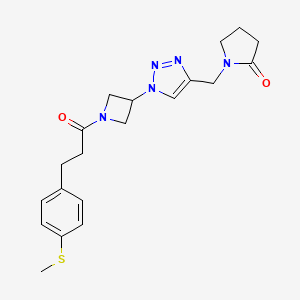

![molecular formula C14H14O6 B2763184 2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid CAS No. 300674-06-0](/img/structure/B2763184.png)

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid” is a chemical compound with the molecular formula C14H14O6 . It has a molecular weight of 278.257 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a methoxycarbonyl group, and a propanoic acid group . It has one defined stereocenter .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±40.0 °C at 760 mmHg, and a flash point of 210.3±27.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 2.58 .Applications De Recherche Scientifique

Synthesis of Benzofuran Derivatives

Research on benzofuran derivatives, such as the study by Luo et al. (2007), explores the isolation of new 2-aryl benzofuran derivatives from the seeds of Styrax macranthus. These compounds were characterized using spectral and chemical evidence, showcasing the diversity of benzofuran compounds in natural sources and their potential in scientific research (Luo, He, & Li, 2007).

Biological Evaluation and Potential Antitumor Agents

A significant application of benzofuran derivatives is in the development of potential antitumor agents. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their anticancer activity across a diverse panel of human tumor cell lines. They found that certain compounds showed promising activity, especially against leukemia and breast cancer cell lines, indicating the potential of benzofuran derivatives as antitumor agents (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).

Chemical Behavior and Synthesis Methodologies

The chemical behavior of benzofuran derivatives under various conditions is another area of interest. For instance, the study by David et al. (1995) investigates the electrochemical behavior of unsymmetrical dihydropyridines in a protic medium, contributing to the understanding of the reactivity and potential applications of benzofuran compounds in electrochemical settings (David, Hurvois, Tallec, & Toupet, 1995).

Applications in Organic Synthesis

Benzofuran derivatives are also utilized in organic synthesis, as demonstrated by Yoshida et al. (2004), who described palladium-catalyzed reactions of propargylic carbonates with nucleophiles to synthesize substituted dihydrofurans and benzofurans. This methodology highlights the versatility of benzofuran compounds in facilitating the synthesis of complex organic molecules (Yoshida, Morishita, Fujita, & Ihara, 2004).

Propriétés

IUPAC Name |

2-[(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-7-12(14(17)18-3)10-6-9(4-5-11(10)20-7)19-8(2)13(15)16/h4-6,8H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVITWLQUAHHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

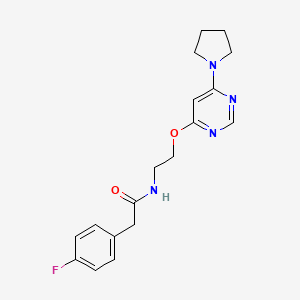

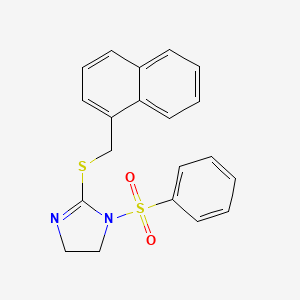

![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)

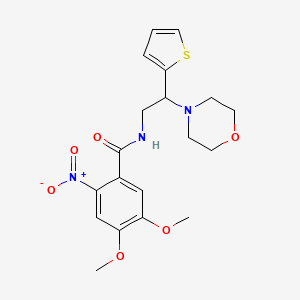

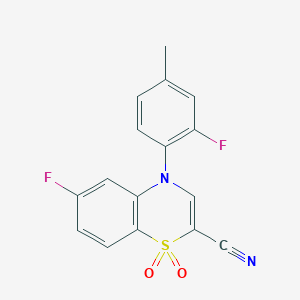

![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)

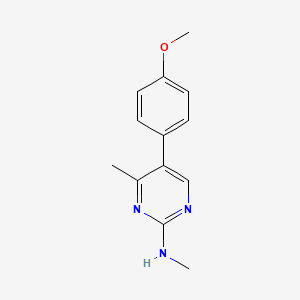

![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)

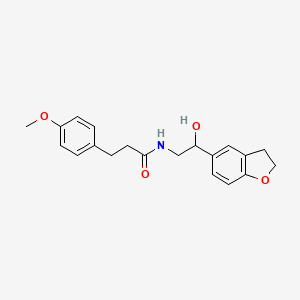

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)